molecular formula C18H16Cl2N4OS B2548382 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-19-3

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B2548382
CAS RN: 477853-19-3
M. Wt: 407.31
InChI Key: PWPGKHZPUZXPQD-UHFFFAOYSA-N
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Description

“3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is a chemical compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of molecules that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as the compound , often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Another method involves a 1,3-dipolar cycloaddition for the synthesis of 1,2,4-triazole derivatives by reaction of oximes with hydrazonoyl hydrochlorides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives often involve the use of alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and allyl bromide .

Scientific Research Applications

These applications represent only a fraction of the compound’s potential uses. Researchers continue to explore its multifaceted properties, making it an exciting area of study in medicinal chemistry and pharmacology . If you’d like more information on any specific application, feel free to ask!

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities.

Future Directions

The future directions in the research of 1,2,4-triazole derivatives, such as the compound , could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-8,10H,1,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPGKHZPUZXPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

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